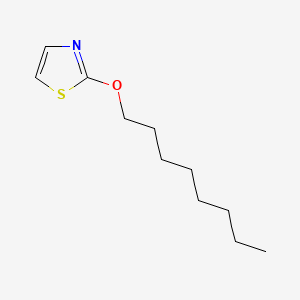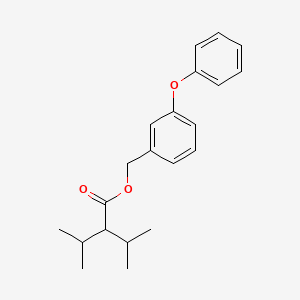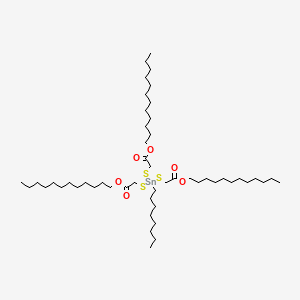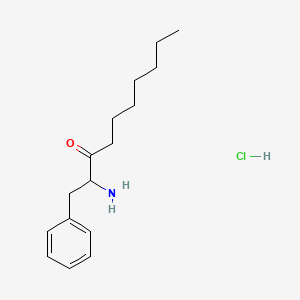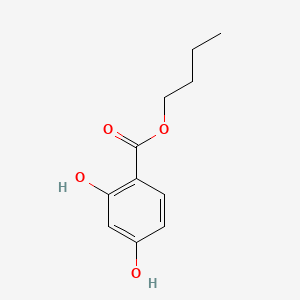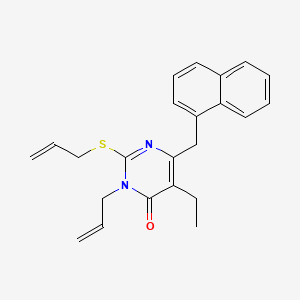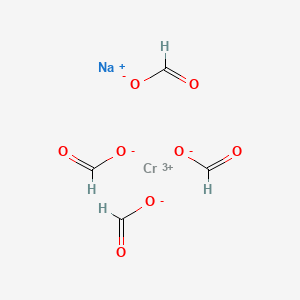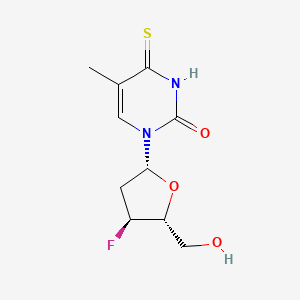
Thymidine, 3'-deoxy-3'-fluoro-4-thio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine, 3’-deoxy-3’-fluoro-4-thio- is a modified nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and molecular biology This compound is structurally similar to thymidine, a natural nucleoside found in DNA, but with specific modifications that enhance its chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-deoxy-3’-fluoro-4-thio- typically involves multiple steps, starting from commercially available thymidine. The key steps include:
Fluorination: Introduction of the fluorine atom at the 3’ position is achieved through nucleophilic substitution reactions. Common reagents include diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Thio Modification: The sulfur atom is introduced at the 4’ position through thiolation reactions. This can be achieved using reagents like Lawesson’s reagent or phosphorus pentasulfide (P4S10).
Industrial Production Methods
Industrial production of Thymidine, 3’-deoxy-3’-fluoro-4-thio- follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Thymidine, 3’-deoxy-3’-fluoro-4-thio- undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to its corresponding thiol derivative using reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH4).
Substitution: The fluorine atom at the 3’ position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Varied products depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Thymidine, 3’-deoxy-3’-fluoro-4-thio- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of DNA replication and repair mechanisms due to its structural similarity to natural thymidine.
Medicine: Investigated for its potential as an antiviral and anticancer agent. Its unique modifications allow it to interfere with viral replication and cancer cell proliferation.
Industry: Utilized in the development of diagnostic tools and imaging agents, particularly in positron emission tomography (PET) imaging.
Wirkmechanismus
The mechanism of action of Thymidine, 3’-deoxy-3’-fluoro-4-thio- involves its incorporation into DNA during replication. The presence of the fluorine and sulfur atoms disrupts normal DNA synthesis and repair processes, leading to cell cycle arrest and apoptosis in rapidly dividing cells. This makes it particularly effective against cancer cells and viruses that rely on rapid replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Deoxy-3’-fluorothymidine (FLT): A fluorinated analog used in PET imaging to assess cell proliferation.
4’-Thio-thymidine: A sulfur-modified analog with potential antiviral properties.
Uniqueness
Thymidine, 3’-deoxy-3’-fluoro-4-thio- combines both fluorine and sulfur modifications, providing a unique set of chemical and biological properties. This dual modification enhances its stability and efficacy compared to other single-modified analogs, making it a valuable tool in both research and therapeutic applications.
Eigenschaften
CAS-Nummer |
124903-20-4 |
|---|---|
Molekularformel |
C10H13FN2O3S |
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one |
InChI |
InChI=1S/C10H13FN2O3S/c1-5-3-13(10(15)12-9(5)17)8-2-6(11)7(4-14)16-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,17)/t6-,7+,8+/m0/s1 |
InChI-Schlüssel |
RHBTTWULFWNOBZ-XLPZGREQSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=S)[C@H]2C[C@@H]([C@H](O2)CO)F |
Kanonische SMILES |
CC1=CN(C(=O)NC1=S)C2CC(C(O2)CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


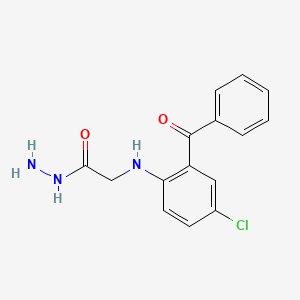
![N-[3-Chloro-4-[(4-hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide](/img/structure/B12687360.png)
